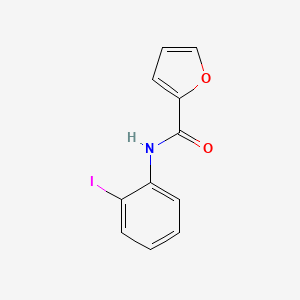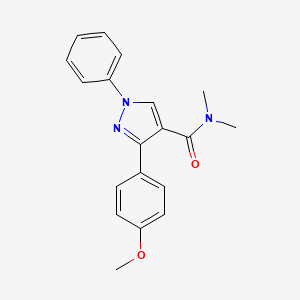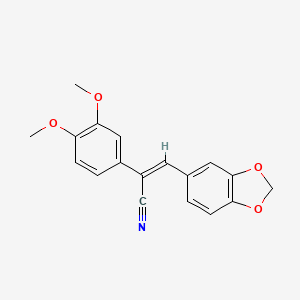![molecular formula C19H25N3O3 B5629725 1-{[1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5629725.png)
1-{[1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of diazepine derivatives, including compounds similar to "1-{[1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-1,4-diazepan-5-one," involves regiospecific reactions and complex synthetic pathways. A study by Alonso et al. (2020) on the synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones highlights regiospecific preparation methods that may be applicable to the synthesis of related compounds. This involves reactions of 2,3-diaminopyridines with ethyl aroylacetates and provides insights into the structural and chemical intricacies involved in synthesizing diazepine derivatives (Alonso, D. N., et al., 2020).
Molecular Structure Analysis
The molecular structure of diazepine derivatives has been extensively studied through techniques like X-ray crystallography, NMR spectroscopy, and computational methods. The study by Alonso et al. (2020) also delves into the X-ray crystal structure of diazepinones, revealing nonplanar molecular configurations and torsions introduced by seven-membered diazepin-2-one moieties. Such structural analyses are crucial for understanding the molecular geometry and electronic properties of these compounds (Alonso, D. N., et al., 2020).
Chemical Reactions and Properties
Diazepine compounds participate in a variety of chemical reactions, demonstrating a wide range of chemical properties, such as reactivity towards different organic and inorganic reagents. The synthesis pathways often involve intramolecular cyclization, nucleophilic substitutions, and condensation reactions. The study by Bouakher et al. (2013) on the synthesis of pyrido[3,2-e][1,4]diazepin-5-ones illustrates the regioselective thionation and nucleophilic substitutions that lead to the formation of bis-functionalized diazepines, showcasing the chemical versatility of these compounds (Bouakher, A. E., et al., 2013).
Physical Properties Analysis
The physical properties of diazepines, including solubility, melting points, and crystallinity, are influenced by their molecular structure. These properties are crucial for determining the compounds' applicability in various fields, including material science and pharmaceuticals. The detailed structural analysis provided by Alonso et al. (2020) allows for predictions regarding the physical properties of these compounds, such as solubility and stability (Alonso, D. N., et al., 2020).
Chemical Properties Analysis
The chemical properties of diazepines, such as acidity/basicity, reactivity, and stability under various conditions, are determined by their molecular structure. The electron distribution within the diazepine ring and its substituents plays a significant role in these properties. The research conducted by Bouakher et al. (2013) on the synthesis and functionalization of diazepin-5-ones provides insight into the reactivity and potential chemical transformations of diazepine derivatives, offering a foundation for understanding their chemical behavior (Bouakher, A. E., et al., 2013).
Eigenschaften
IUPAC Name |
1-[5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carbonyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13(2)14-3-5-16(6-4-14)22-12-15(11-18(22)24)19(25)21-9-7-17(23)20-8-10-21/h3-6,13,15H,7-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYFMEQDOYXZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(=O)NCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(4-Isopropylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-1,4-diazepan-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5629644.png)
![1-{3-[(5-ethylpyrimidin-2-yl)amino]propyl}piperidin-3-ol](/img/structure/B5629648.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B5629652.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-morpholinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5629657.png)
![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanone](/img/structure/B5629669.png)
![2-[4-(1-naphthylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5629671.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(pyrimidin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B5629674.png)


![ethyl {2-[(2,2-dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5629689.png)

![2-({[3-(1H-imidazol-2-yl)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5629711.png)

![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5629721.png)